
Application Notes and Protocols: Longitudinal
PET Imaging with [11C]GSK931145

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK931145

Cat. No.: B10773678 Get Quote

Introduction

[11C]GSK931145 is a selective and specific radioligand for Positron Emission Tomography

(PET) imaging of the Glycine Transporter Type 1 (GlyT-1).[1][2] GlyT-1 plays a crucial role in

regulating glycine levels in the synaptic cleft, which in turn modulates glutamatergic

neurotransmission via the N-methyl-d-aspartate (NMDA) receptor.[1] Given that impaired

NMDA receptor function is implicated in the pathophysiology of schizophrenia, GlyT-1 has

become a key target for novel therapeutic development.[1][2][3]

These application notes provide detailed protocols for researchers, scientists, and drug

development professionals on the use of [11C]GSK931145 in longitudinal PET studies to

characterize GlyT-1 in vivo, assess test-retest reproducibility, and measure target occupancy by

therapeutic agents.

Mechanism of Action: GlyT-1 and NMDA Receptor
Modulation
GlyT-1 is a sodium chloride-dependent transporter responsible for the reuptake of glycine from

the synapse into glial cells and presynaptic neurons.[1] Glycine is an obligatory co-agonist at

the NMDA receptor; by maintaining low synaptic glycine levels, GlyT-1 controls the level of

NMDA receptor activation.[1] Inhibiting GlyT-1 is hypothesized to increase synaptic glycine

concentrations, thereby enhancing NMDA receptor function, which may offer therapeutic

benefits for the cognitive symptoms of schizophrenia.[1]
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Caption: Role of GlyT-1 in NMDA Receptor Signaling.

Application Note 1: Radiosynthesis and Quality
Control
This protocol outlines the synthesis of [11C]GSK931145 for clinical and preclinical use.

Experimental Protocol
[11C]Methylation: The synthesis is typically achieved via methylation of the corresponding

des-methyl precursor using [11C]methyl iodide or [11C]methyl triflate.[2]

Purification: The crude product is purified using high-performance liquid chromatography

(HPLC) to isolate [11C]GSK931145.[1]

Formulation: The final product is formulated in a sterile solution, such as normal saline, and

passed through a 0.22-μm filter for intravenous administration.[1]
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Quality Control:

Radiochemical Purity: Assessed by HPLC to ensure the absence of radioactive impurities.

The target is >99%.[1]

Specific Activity: Determined to quantify the amount of radioactivity per mole of the

compound. High specific activity is crucial to minimize pharmacological effects.

Sterility and Endotoxin Testing: Performed to ensure the final product is safe for injection.

Data Presentation: Quality Control Specifications
Parameter Specification Reference

Radiochemical Purity >99% [1]

Specific Activity >39 GBq/μmol (>1.05 Ci/μmol) [1]

Formulation Sterile Normal Saline [1]

Application Note 2: Longitudinal PET for Test-Retest
Reproducibility
This protocol is designed to assess the short-term variability of [11C]GSK931145 outcome

measures, a critical step for validating its use in longitudinal studies, such as those monitoring

disease progression or therapeutic response.

Experimental Protocol
Subject Selection: Recruit healthy volunteers. Subjects should be free of any medication that

could interfere with GlyT-1 function.

Baseline PET Scan (Scan 1):

Preparation: Subjects fast for at least 4 hours prior to the scan. An arterial line is placed for

blood sampling.

Injection: Administer a bolus intravenous injection of [11C]GSK931145.
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Acquisition: Perform a dynamic brain PET scan for 90-120 minutes.[1][3]

Arterial Blood Sampling: Draw arterial blood samples throughout the scan to measure the

concentration of the radioligand in plasma and its metabolites.[1]

Follow-up PET Scan (Scan 2):

Repeat the exact same procedure as the baseline scan on a different day (e.g., 1-2 weeks

later).

Data Analysis:

Co-register PET images to a subject-specific MRI.

Generate time-activity curves (TACs) for various brain regions of interest (e.g., midbrain,

thalamus, cerebellum, cortex).[1][3]

Analyze data using a two-tissue compartmental model with a plasma input function to

estimate the total volume of distribution (VT).[3]

Alternatively, use a pseudo-reference tissue model to estimate the non-displaceable

binding potential (BPND).[3]

Calculate the test-retest variability (VAR) for VT and BPND.

Data Presentation: Test-Retest Variability in Humans
Kinetic Model

Outcome
Measure

Variability
(VAR)

Comment Reference

Two-Tissue

Compartmental
VT 29-38%

Poor

reproducibility
[3]

Pseudo-

Reference

Tissue

BPND 16-23%
Improved

reproducibility
[3]

Application Note 3: Target Occupancy Studies
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This protocol describes how to use [11C]GSK931145 to measure the degree to which an

unlabeled drug (a GlyT-1 inhibitor) binds to and occupies the GlyT-1 target in the brain. This is

essential for dose-finding studies in drug development.

Experimental Protocol
Study Design: A baseline PET scan is performed without the investigational drug. A second

PET scan is performed after the subject has received a dose of the GlyT-1 inhibitor (e.g.,

GSK1018921).[1][3]

Baseline PET Scan: Follow the procedure outlined in Application Note 2 for a standard

[11C]GSK931145 scan to establish baseline GlyT-1 availability.

Drug Administration: Administer the GlyT-1 inhibitor at a specific dose and time point before

the second PET scan, based on the drug's pharmacokinetic profile.

Post-Dose PET Scan: Perform a second [11C]GSK931145 scan. The reduction in

radioligand binding reflects the occupancy of GlyT-1 by the unlabeled drug.

Data Analysis:

Calculate BPND or VT for both the baseline and post-dose scans.

Calculate GlyT-1 occupancy using the formula: Occupancy (%) = [(BPND_baseline -

BPND_post-dose) / BPND_baseline] x 100

Relate plasma concentrations of the unlabeled drug to occupancy levels to estimate the

half-maximal effective concentration (EC50).[3]
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Caption: Workflow for a Longitudinal Target Occupancy Study.
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Data Presentation: Pharmacokinetic and Target
Occupancy Parameters

Species Parameter Value Reference

Human

GSK1018921 EC50 45.7 ng/mL [3]

Plasma Free Fraction

(fP)
8% [3]

Delivery (K1) 0.126 mL cm-3 min-1 [3]

Intact Tracer at 1h p.i. 60 ± 8% [1]

Non-Human Primate

GSK1018921 EC50 22.5 ng/mL [3]

Plasma Free Fraction

(fP)
0.8% [3]

Delivery (K1) 0.025 mL cm-3 min-1 [3]

Intact Tracer at 1h p.i. ~30% [1]

Binding Potential (BP)

1.5 - 3 (Midbrain,

Thalamus,

Cerebellum)

[3]

Application Note 4: Biodistribution and Radiation
Dosimetry
This protocol is used to determine the whole-body distribution of [11C]GSK931145 and to

calculate the radiation dose to subjects, ensuring safety in clinical studies.

Experimental Protocol
Subject Preparation: Recruit healthy volunteers.

Injection: Administer a bolus intravenous injection of [11C]GSK931145.[4]
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Whole-Body PET Acquisition: Perform a series of whole-body PET scans over a period of up

to 80 minutes post-injection.[1][4]

Data Analysis:

Delineate regions of interest (ROIs) for major organs (e.g., liver, kidneys, lungs, brain) on

the PET images.[4]

Generate time-activity curves for each organ.

Calculate the area under the non-decay-corrected curves to determine the residence time

of the tracer in each organ.[1][4]

Use software such as OLINDA/EXM to calculate the absorbed radiation dose for each

organ and the total effective dose.[4]

Data Presentation: Human Radiation Dosimetry
Parameter

Value (Male
Phantom)

Value (Female
Phantom)

Limiting Organ Reference

Mean Effective

Dose
4.02 µSv/MBq 4.95 µSv/MBq Liver [4]

Key Findings:

The highest activity is observed in the liver, with moderate uptake in the lungs and kidneys.

[4]

The primary route of clearance is intestinal, with no significant urinary excretion observed.[4]

The moderate effective dose allows for multiple PET examinations in the same individual,

making it suitable for longitudinal research.[4]
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Caption: General Experimental Workflow for a [11C]GSK931145 PET Study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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